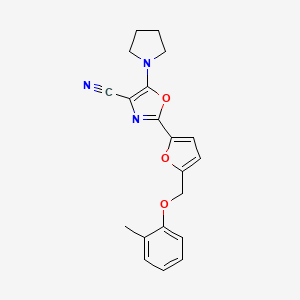
5-(Pyrrolidin-1-yl)-2-(5-((o-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Typically, the description of a compound includes its IUPAC name, molecular formula, and molecular weight. The structure can be deduced from the name.
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound from simpler starting materials.Molecular Structure Analysis
This involves the use of spectroscopic techniques like NMR, IR, Mass spectrometry, etc., to determine the structure of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products formed.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, stability, etc.Scientific Research Applications
Synthesis and Spectral Analysis
5-(Pyrrolidin-1-yl)-2-(5-((o-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile is involved in the synthesis of complex molecules with potential applications in various fields, including materials science and pharmacology. For example, the synthesis of novel compounds through reactions involving furan and oxazole derivatives has been explored for their thermodynamic properties, non-linear optical (NLO) properties, and potential in creating new materials with unique properties (Halim & Ibrahim, 2022).
Medicinal Chemistry Applications
The compound is also of interest in medicinal chemistry, where derivatives of oxazole and pyrrolidine, such as 5-(1H-pyrrol-1-yl)-4-(1H-tetrazol-5-yl)-2-(thien-2-yl)oxazole, have shown activity against cannabinoid receptors, highlighting the potential of these compounds in drug discovery and development (Spencer et al., 2012).
Antibacterial and Antifungal Properties
The structural diversity achieved through the synthesis of compounds related to 5-(Pyrrolidin-1-yl)-2-(5-((o-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile has been leveraged to explore antibacterial and antifungal properties. For instance, compounds synthesized from furan and oxazole derivatives have been evaluated for their efficacy against a variety of microbial strains, showcasing the potential for developing new antimicrobial agents (Hamid & Shehta, 2018).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and precautions to be taken while handling it.
Future Directions
This involves predicting or suggesting further studies that can be done based on the known properties of the compound.
Please consult with a professional chemist or a trusted source for accurate information. It’s important to handle all chemicals with appropriate safety measures. If this is for academic or research purposes, please consider reaching out to your professor or a subject matter expert. They may have access to more specialized databases or resources to assist you.
properties
IUPAC Name |
2-[5-[(2-methylphenoxy)methyl]furan-2-yl]-5-pyrrolidin-1-yl-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-14-6-2-3-7-17(14)24-13-15-8-9-18(25-15)19-22-16(12-21)20(26-19)23-10-4-5-11-23/h2-3,6-9H,4-5,10-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVWGHHLGFHBZPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC2=CC=C(O2)C3=NC(=C(O3)N4CCCC4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Pyrrolidin-1-yl)-2-(5-((o-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

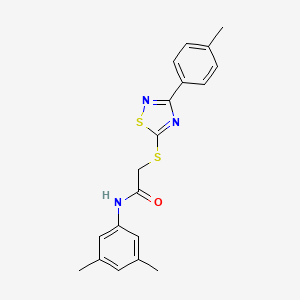
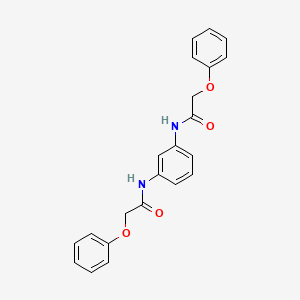
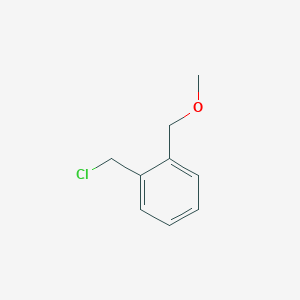
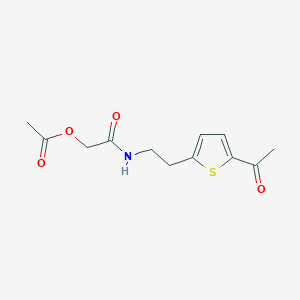
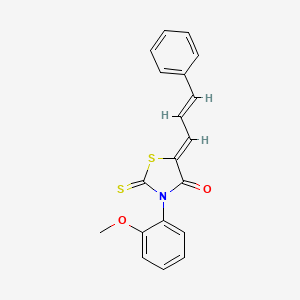
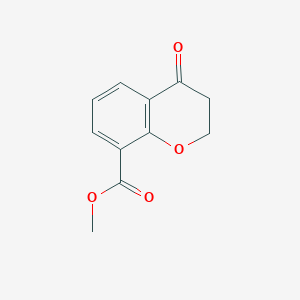
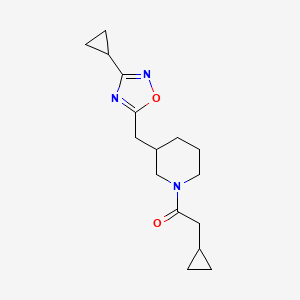
![N-(2-methoxy-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2592812.png)
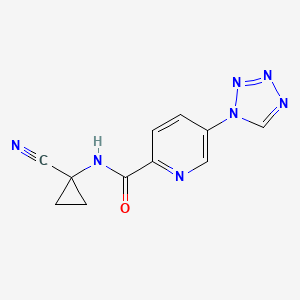
![N-[(2-Tert-butyltetrazol-5-yl)methyl]-1-(3,4-dihydro-1H-isochromen-1-yl)methanamine;hydrochloride](/img/structure/B2592816.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2592818.png)
![2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2592819.png)
![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide](/img/structure/B2592820.png)
![2-Amino-2-[3-(2-fluoroethyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2592822.png)